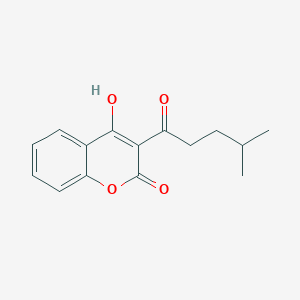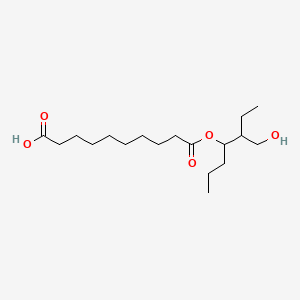![molecular formula C13H18N2O2 B13851472 tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
The synthesis of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be employed as a corrosion inhibitor for carbon steel . The compound’s unique structure allows it to interact with different molecular targets, making it a versatile tool in scientific research.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . Additionally, its structure allows it to inhibit certain biochemical pathways, although the exact molecular targets and pathways involved may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . These compounds share a similar core structure but differ in their functional groups and specific applications. The unique tert-butyl group in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-7-9-5-4-6-14-11(9)8-10/h4-6,10H,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
HFKOOIFJOSOFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC2=C(C1)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




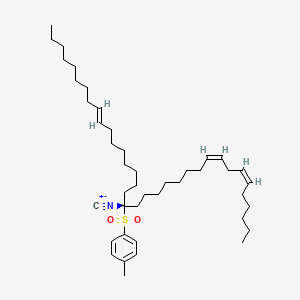
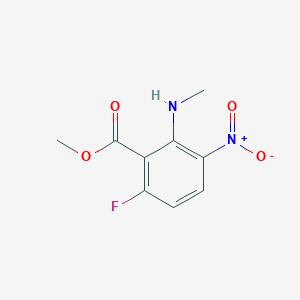



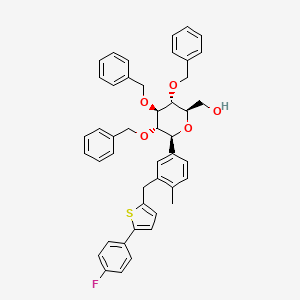
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
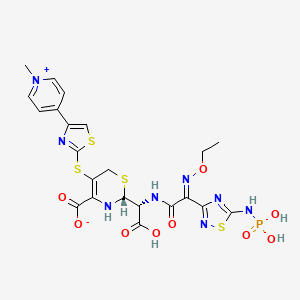
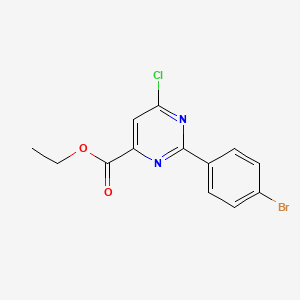
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
